1,3-Propanediol diacrylate

Beschreibung

BenchChem offers high-quality 1,3-Propanediol diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediol diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

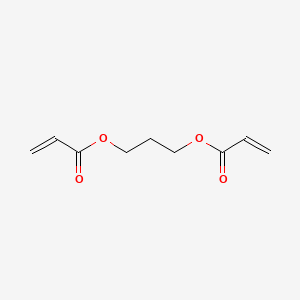

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-prop-2-enoyloxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLJTEHFZZNCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879550 | |

| Record name | PDDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-53-6 | |

| Record name | 1,3-Propanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24493-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PDDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Propanediol diacrylate chemical properties and structure

An In-depth Technical Guide to 1,3-Propanediol Diacrylate: Properties, Synthesis, and Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1,3-propanediol diacrylate (PDDA). We will move beyond simple data recitation to explore the causal relationships between its structure and function, offering field-proven insights into its synthesis, characterization, and application. Every protocol described is designed as a self-validating system, grounded in authoritative scientific principles.

Introduction: The Significance of a Bifunctional Monomer

Diacrylate monomers are foundational to modern polymer science. Their defining characteristic is the presence of two acrylate functional groups, which enables them to act as highly effective cross-linking agents during polymerization. This bifunctionality is the key to creating robust, three-dimensional polymer networks.[1] Unlike monofunctional acrylates which form linear thermoplastic chains, diacrylates like PDDA create thermoset materials with significantly enhanced mechanical, thermal, and chemical properties.

The choice of the linker between the two acrylate groups is critical. The short, flexible three-carbon (propane) chain of 1,3-propanediol diacrylate imparts a unique balance of properties. It provides a greater degree of rotational freedom compared to a two-carbon (ethylene) linker, yet maintains a high cross-link density compared to longer linkers like hexanediol. This makes PDDA a versatile building block for applications demanding both durability and a controlled degree of flexibility, from advanced coatings to biocompatible hydrogels.

Section 1: Molecular Structure and Physicochemical Properties

The structure of 1,3-propanediol diacrylate is fundamental to its reactivity and the properties of the resulting polymers. It consists of a central propane-1,3-diyl group ester-linked to two acrylic acid moieties.

Caption: Chemical Structure of 1,3-Propanediol Diacrylate (PDDA).

The terminal vinyl groups are highly susceptible to free-radical polymerization, while the ester linkages provide sites for potential hydrolytic degradation, a feature that can be exploited in designing biodegradable materials.

Physicochemical and Computed Properties

The following table summarizes key quantitative data for PDDA, essential for experimental design, safety assessments, and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 24493-53-6 | [2] |

| Molecular Formula | C₉H₁₂O₄ | [3] |

| Molecular Weight | 184.19 g/mol | [3] |

| IUPAC Name | 3-prop-2-enoyloxypropyl prop-2-enoate | [3] |

| Appearance | Colorless to Light Yellow Liquid | [4] |

| Density | 1.057 g/cm³ | [2] |

| Boiling Point | 113-120 °C at 11 Torr (14.7 hPa) | [2] |

| Flash Point | 113.8 °C | [2] |

| Refractive Index | 1.449 | [2] |

| Vapor Pressure | 0.0327 mmHg at 25°C | [2] |

| XLogP3 | 1.5 | [2] |

| Rotatable Bond Count | 8 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Section 2: Synthesis and Purification

Causality in Synthesis: The most direct and industrially scalable method for synthesizing PDDA is the Fischer esterification of 1,3-propanediol with acrylic acid.[1] The reaction is driven by the removal of water, typically through azeotropic distillation. The choice of catalyst is critical; strong acids like sulfuric acid or p-toluenesulfonic acid are used to protonate the carbonyl oxygen of acrylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol. To prevent the premature and often violent polymerization of the acrylate monomer at reaction temperatures, a polymerization inhibitor such as hydroquinone or p-methoxyphenol (MEHQ) is essential.

Typical Laboratory Protocol: Synthesis of 1,3-Propanediol Diacrylate

This protocol is a self-validating system. Successful synthesis will be confirmed by the removal of the calculated amount of water, and purity will be validated through the analytical methods in Section 4.

Materials:

-

1,3-Propanediol (1.0 mol)

-

Acrylic Acid (2.2 mol, slight excess to drive reaction)

-

p-Toluenesulfonic acid (catalyst, ~1-2% by weight of reactants)

-

Hydroquinone (inhibitor, ~200-500 ppm)

-

Toluene or Cyclohexane (solvent for azeotropic distillation)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the flask, add 1,3-propanediol, toluene (or cyclohexane), p-toluenesulfonic acid, and hydroquinone.

-

Reaction: Heat the mixture to reflux. Slowly add acrylic acid to the flask. The toluene/water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (2.0 mol) is collected, indicating the reaction is near completion.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with:

-

5% NaHCO₃ solution (to neutralize the acid catalyst and remove excess acrylic acid).

-

Water.

-

Brine (to break any emulsions and begin drying).

-

-

Drying: Separate the organic layer and dry it over anhydrous MgSO₄.

-

Purification: Filter off the drying agent. The solvent can be removed via rotary evaporation. For high purity, the crude product can be purified by vacuum distillation, taking care to maintain the presence of an inhibitor and use moderate temperatures to prevent polymerization.[2] Alternatively, column chromatography on silica gel can be employed for smaller-scale, high-purity applications.[2]

Caption: A typical workflow for the synthesis and purification of PDDA.

Section 3: Reactivity and Polymerization Mechanisms

The utility of PDDA stems from its ability to undergo rapid polymerization via its two terminal acrylate groups. The most common mechanism is free-radical polymerization , which can be initiated by thermal energy, redox reactions, or, most frequently in industrial and research settings, by ultraviolet (UV) light.[5][6]

UV-Initiated Free-Radical Polymerization

UV curing is a preferred method due to its speed (seconds to minutes), low energy consumption, and solvent-free formulations. The process requires a photoinitiator , a compound that absorbs UV light and fragments into highly reactive radical species.

Mechanism:

-

Initiation: A photoinitiator (PI) absorbs a photon of UV light (hν) and cleaves into two primary radicals (R•). This radical then adds across the C=C double bond of a PDDA monomer to create a monomer radical.

-

Propagation: The newly formed monomer radical rapidly adds to another PDDA monomer, extending the polymer chain. Because PDDA is bifunctional, a single polymer chain can have a pendant (unreacted) acrylate group.

-

Cross-linking: The pendant acrylate group on a growing chain can react with another growing radical chain. This step is crucial as it connects the linear chains, forming a 3D network structure. This is the origin of the thermoset properties of the final material.

-

Termination: The reaction ceases when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation).

Sources

- 1. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 2. US20120203028A1 - Process for the preparation of pure acrylate esters - Google Patents [patents.google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 14.139.213.3:8080 [14.139.213.3:8080]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1,3-Propanediol Diacrylate: Properties, Polymerization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-propanediol diacrylate (PDDA), a versatile difunctional acrylate monomer. We will delve into its core physical and chemical properties, explore its polymerization behavior with a focus on applications relevant to the scientific community, and discuss its emerging role in the field of drug delivery and biomaterials. This document is intended to serve as a valuable resource, bridging fundamental knowledge with practical insights for researchers and professionals in chemistry, materials science, and pharmaceutical development.

Introduction to 1,3-Propanediol Diacrylate: A Building Block for Innovation

1,3-Propanediol diacrylate (PDDA) is an ester of 1,3-propanediol and acrylic acid. Its structure, featuring two terminal acrylate groups, makes it a valuable crosslinking agent in polymer synthesis. The three-carbon spacer from the propanediol backbone imparts a degree of flexibility to the resulting polymer networks. PDDA is known for its utility in UV-curable coatings and 3D printing, where its rapid polymerization upon exposure to ultraviolet light is a key advantage[]. For researchers in drug development, the interest in PDDA lies in its potential to form biocompatible hydrogels and other polymeric matrices for controlled drug release and tissue engineering applications.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1,3-propanediol diacrylate is fundamental to its effective application in research and development. These properties dictate its behavior in formulations, polymerization reactions, and final material characteristics.

Identification and Molecular Characteristics

| Property | Value | Source(s) |

| IUPAC Name | 3-prop-2-enoyloxypropyl prop-2-enoate | [] |

| Synonyms | Trimethylene glycol diacrylate, 1,3-propanediyl diacrylate | [][2] |

| CAS Number | 24493-53-6 | [2] |

| Molecular Formula | C₉H₁₂O₄ | [] |

| Molecular Weight | 184.19 g/mol | [] |

| InChI | InChI=1S/C9H12O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h3-4H,1-2,5-7H2 | [] |

| SMILES | C=CC(=O)OCCCOC(=O)C=C | [] |

Physical Properties

The physical state and properties of PDDA are crucial for handling, formulation, and processing. It is typically a colorless to light yellow, oily liquid at room temperature.

| Property | Value | Source(s) |

| Appearance | Colorless to Light Yellow Clear Liquid | |

| Density | 1.057 g/cm³ | [][2] |

| Boiling Point | 113-120 °C @ 11 Torr | [2] |

| Flash Point | 113.8 °C | [2] |

| Refractive Index | 1.449 | [2] |

| Vapor Pressure | 0.0327 mmHg at 25°C | [2] |

| Viscosity | 52.7 mPa.s (20°C) (for 1,3-propanediol) | [3] |

Solubility Profile

Synthesis and Purification of 1,3-Propanediol Diacrylate

From a senior application scientist's perspective, understanding the synthesis of your starting materials is crucial for troubleshooting and ensuring reproducibility. 1,3-Propanediol diacrylate is typically synthesized via the esterification of 1,3-propanediol with acrylic acid. This reaction is often catalyzed by a strong acid and may involve the use of an entraining agent to remove the water formed during the reaction, driving the equilibrium towards the product.

It is important to note that commercial 1,3-propanediol diacrylate is often supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage. The presence and concentration of this inhibitor should be considered when planning polymerization experiments, as it may need to be removed or its effect overcome by the initiator concentration.

Purification of the final product can be achieved through distillation under reduced pressure to remove unreacted starting materials and byproducts.

Caption: Synthesis of 1,3-propanediol diacrylate via esterification.

Analytical Characterization

Accurate characterization of 1,3-propanediol diacrylate is essential to confirm its identity and purity before use in sensitive applications like drug delivery systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another key technique for the characterization of 1,3-propanediol diacrylate. The spectrum will be dominated by characteristic absorption bands of the functional groups present in the molecule. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C=C stretch (alkene): A medium intensity band around 1635 cm⁻¹.

-

=C-H bend (alkene): Bands in the region of 810-990 cm⁻¹.

-

C-O stretch (ester): Strong bands in the 1150-1250 cm⁻¹ region.

The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the complete esterification of the diol.

Polymerization of 1,3-Propanediol Diacrylate

The two acrylate functional groups of 1,3-propanediol diacrylate allow it to act as a crosslinker, forming a three-dimensional polymer network upon polymerization. The most common method for polymerizing acrylates is free-radical polymerization.

Free-Radical Polymerization

Free-radical polymerization is a chain reaction involving three main steps: initiation, propagation, and termination[4][8].

-

Initiation: Free radicals are generated from an initiator molecule, which can be activated by heat (thermal initiators) or light (photoinitiators). These radicals then react with a monomer molecule to start a polymer chain.

-

Propagation: The newly formed radical chain end adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.

-

Termination: The growth of a polymer chain is stopped, typically by the combination of two radical chain ends or by disproportionation.

The kinetics of free-radical polymerization of multifunctional acrylates can be complex, often exhibiting autoacceleration (the gel effect) due to the increase in viscosity of the polymerizing medium, which hinders the termination reactions[9][10].

Caption: Free-radical polymerization of 1,3-propanediol diacrylate.

Controlled Radical Polymerization

For applications requiring well-defined polymer architectures and molecular weights, controlled radical polymerization (CRP) techniques are employed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with low polydispersity and the ability to create block copolymers[11][12][13][14][15][16][17]. The application of these techniques to 1,3-propanediol diacrylate would enable the design of more sophisticated biomaterials with precise control over their properties.

Applications in Drug Delivery and Biomaterials

The ability of 1,3-propanediol diacrylate to form crosslinked hydrogels makes it a promising material for various biomedical applications, particularly in drug delivery. Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids[18][19][20][21][22][23].

Hydrogels for Controlled Drug Release

Hydrogels can be designed to release encapsulated drugs in a controlled manner, which can be triggered by environmental stimuli such as pH, temperature, or the presence of specific enzymes[20][24]. The crosslink density of the hydrogel, which can be controlled by the concentration of 1,3-propanediol diacrylate, plays a crucial role in determining the mesh size of the polymer network and, consequently, the diffusion rate of the encapsulated drug[25].

-

Hydrophilic Drug Delivery: The aqueous environment within a hydrogel makes it an ideal carrier for hydrophilic drugs.

-

Hydrophobic Drug Delivery: While challenging, hydrophobic drugs can be incorporated into hydrogels through various strategies, such as the use of micelles or nanoparticles embedded within the hydrogel matrix[18][19][23].

Biocompatibility and Cytotoxicity

For any material to be used in drug delivery or as a biomaterial, its biocompatibility and cytotoxicity must be thoroughly evaluated. While pure 1,3-propanediol is considered to have low toxicity[26], the biocompatibility of the final crosslinked poly(1,3-propanediol diacrylate) hydrogel must be assessed. In vitro cytotoxicity assays, such as the MTT assay, and in vivo biocompatibility studies are necessary to ensure that the material does not elicit an adverse immune response or toxic effects[25][27][28][29]. Studies on similar polyacrylate-based hydrogels have shown good biocompatibility, suggesting that with proper synthesis and purification, 1,3-propanediol diacrylate-based materials could also be suitable for biomedical applications[27][28][30].

Safety and Handling

As a reactive monomer, 1,3-propanediol diacrylate requires careful handling to ensure safety in the laboratory. It is important to consult the Safety Data Sheet (SDS) for specific handling procedures, personal protective equipment (PPE) recommendations, and disposal guidelines[26][31].

Key safety considerations include:

-

Irritation: Acrylates can be irritating to the skin, eyes, and respiratory system[31].

-

Sensitization: Repeated exposure may cause skin sensitization[31].

-

Uncontrolled Polymerization: The monomer can polymerize exothermically if not properly inhibited or if exposed to high temperatures or contaminants.

Always work in a well-ventilated area and use appropriate PPE, including gloves, safety glasses, and a lab coat, when handling 1,3-propanediol diacrylate.

Conclusion

1,3-Propanediol diacrylate is a versatile monomer with a range of properties that make it a valuable tool for researchers in materials science and drug development. Its ability to form crosslinked polymer networks through free-radical polymerization, particularly photopolymerization, allows for the creation of materials with tunable properties. The potential to form biocompatible hydrogels opens up exciting possibilities for its use in controlled drug delivery systems and other biomedical applications. As with any reactive chemical, a thorough understanding of its properties and safe handling procedures is paramount for its successful and responsible use in the laboratory.

References

-

Promising biocompatible hydrogels of crosslinked polyelectrolytes for biomedical applications. De Gruyter. [Link]

-

Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol. MDPI. [Link]

-

Safety Data Sheet: 1,3-Propanediol. Carl ROTH. [Link]

-

Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. PMC. [Link]

-

Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs. MDPI. [Link]

-

Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Semantic Scholar. [Link]

-

Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. MDPI. [Link]

-

Functional polymers by atom transfer radical polymerization. ScienceDirect. [Link]

-

Synthesis, Characterization and Cytotoxicity of Photo-Crosslinked Maleic Chitosan-Polyethylene Glycol Diacrylate Hybrid Hydrogels. PubMed. [Link]

-

1,3-Propanediol at BMRB. [Link]

-

FREE-RADICAL POLYMERIZATION. University of Technology. [Link]

-

1,3-PROPANEDIOL DIACRYLATE Spectra. SpectraBase. [Link]

-

Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. PMC. [Link]

-

Thiolated polymeric hydrogels for biomedical application. ScienceDirect. [Link]

-

1,3-Propanediol. Wikipedia. [Link]

-

Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. [Link]

-

1 H chemical shifts and J-coupling constants of compounds 1-3. ResearchGate. [Link]

-

Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI. [Link]

-

Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends. NIH. [Link]

-

Hydrogels based on natural polymers structured with propylene glycol diepoxide for drug delivery. ResearchGate. [Link]

-

Commercial hydrogel product for drug delivery based on route of administration. Frontiers. [Link]

-

Hydrogels and Their Applications in Targeted Drug Delivery. MDPI. [Link]

-

DFT Study on the Propagation Kinetics of Free-Radical Polymerization of R-Substituted Acrylates. ResearchGate. [Link]

-

Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. ACS Publications. [Link]

-

Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. MDPI. [Link]

-

1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. PubMed. [Link]

-

RAFT-Based Polymers for Click Reactions. Semantic Scholar. [Link]

-

Exploring Some Kinetic Aspects of the Free Radical Polymerization of PDMS-MA. MDPI. [Link]

-

Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. Royal Society of Chemistry. [Link]

-

1,3-Propanediol. NIST WebBook. [Link]

-

(PDF) RAFT-Based Polymers for Click Reactions. ResearchGate. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). MDPI. [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. 1,3-Propanediol, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 4. 1,3-Propanediol - Wikipedia [en.wikipedia.org]

- 5. bmse000303 1,3-Propanediol at BMRB [bmrb.io]

- 6. 1,3-Propanediol(504-63-2) 1H NMR [m.chemicalbook.com]

- 7. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. imaging.org [imaging.org]

- 10. Exploring Some Kinetic Aspects of the Free Radical Polymerization of PDMS-MA | MDPI [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 22. Hydrogels and Their Applications in Targeted Drug Delivery [mdpi.com]

- 23. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications | MDPI [mdpi.com]

- 24. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 26. carlroth.com [carlroth.com]

- 27. Biocompatible Interpenetrating Network Hydrogels with Dually Cross-Linked Polyol [mdpi.com]

- 28. Synthesis, characterization and cytotoxicity of photo-crosslinked maleic chitosan-polyethylene glycol diacrylate hybrid hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ricerca.uniba.it [ricerca.uniba.it]

- 30. d-nb.info [d-nb.info]

- 31. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Toxicological Properties of 1,3-Propanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Propanediol diacrylate (CAS No. 24493-53-6) is a difunctional acrylate monomer utilized in the synthesis of polymers for a variety of applications. As with many multifunctional acrylates, a thorough understanding of its toxicological profile is paramount for safe handling and use, particularly in research and development settings where exposure potential may be elevated. This guide provides a comprehensive overview of the known and anticipated toxicological properties of 1,3-propanediol diacrylate, with a focus on its reactivity, skin sensitization potential, and genotoxicity. Drawing upon data from analogous acrylate compounds and established toxicological principles, this document aims to equip researchers and drug development professionals with the critical information necessary for informed risk assessment and the implementation of appropriate safety protocols.

Chemical Identity and Physicochemical Properties

1,3-Propanediol diacrylate is the diester of 1,3-propanediol and acrylic acid.[1] Its chemical structure, containing two reactive acrylate moieties, is the primary determinant of its toxicological profile.

| Property | Value | Reference |

| Chemical Name | 1,3-Propanediol diacrylate | [2] |

| CAS Number | 24493-53-6 | [2] |

| Molecular Formula | C9H12O4 | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 113-120 °C @ 11 Torr | [3] |

| Density | 1.057 g/cm³ | [3] |

The presence of two terminal double bonds makes 1,3-propanediol diacrylate a reactive monomer capable of undergoing rapid polymerization. This reactivity is also the basis for its primary toxicological concern: skin sensitization.

Skin Sensitization: A Primary Toxicological Endpoint

Multifunctional acrylates are well-recognized skin sensitizers, and 1,3-propanediol diacrylate is expected to share this property.[4] Skin sensitization is a Type IV delayed hypersensitivity reaction initiated by the covalent binding of a low-molecular-weight chemical (a hapten) to skin proteins.

Mechanism of Acrylate-Induced Skin Sensitization

The key molecular initiating event in acrylate-induced skin sensitization is the Michael addition reaction . The electrophilic β-carbon of the acrylate group readily reacts with nucleophilic side chains of amino acids in skin proteins, such as cysteine and lysine. This process, known as haptenation , forms a stable covalent bond, creating a hapten-protein conjugate that is recognized as foreign by the immune system.[5][6][7]

This initial event triggers a cascade of immunological responses, including the activation of Langerhans cells and T-lymphocytes, leading to the development of allergic contact dermatitis upon subsequent exposure.

Caption: Mechanism of skin sensitization by 1,3-propanediol diacrylate.

Assessment of Skin Sensitization Potential

The murine Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals.[2][8] This assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance. The result is expressed as an EC3 value, which is the concentration of the chemical required to induce a three-fold increase in lymphocyte proliferation compared to a control group.[9][10] A lower EC3 value indicates a more potent sensitizer.

While specific LLNA data for 1,3-propanediol diacrylate were not found in the public domain, data for other diacrylates suggest that it is likely to be a sensitizer. For example, propoxylated neopentyl glycol diacrylate is classified as a moderate skin sensitizer.[11] Given the structural similarities, a conservative approach would be to handle 1,3-propanediol diacrylate as a potential skin sensitizer.

Experimental Protocol: Murine Local Lymph Node Assay (OECD TG 429)

-

Animal Selection: Use female mice of a recognized inbred strain (e.g., CBA/Ca or CBA/J).

-

Dose Formulation: Prepare a minimum of three concentrations of 1,3-propanediol diacrylate in a suitable vehicle (e.g., acetone/olive oil). A concurrent vehicle control group is also required.

-

Application: Apply 25 µL of the test substance or vehicle to the dorsal surface of each ear for three consecutive days.

-

Thymidine Injection: On day 5, inject all mice intravenously with radiolabeled thymidine (e.g., ³H-methyl thymidine).

-

Necropsy: Five hours after the thymidine injection, humanely euthanize the mice and excise the draining auricular lymph nodes.

-

Sample Preparation: Prepare a single-cell suspension from the pooled lymph nodes for each group.

-

Quantification: Measure the incorporation of radiolabeled thymidine into the lymph node cells using a β-scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) for each dose group by dividing the mean radioactive incorporation of the test group by the mean of the vehicle control group.

-

EC3 Determination: The EC3 value is calculated by linear interpolation of the dose-response curve, identifying the concentration that results in an SI of 3.

Caption: Simplified workflow of the Local Lymph Node Assay (LLNA).

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA). The assessment of genotoxicity is a critical component of toxicological evaluation.

Genotoxic Potential of Acrylates

The genotoxic profile of acrylates is complex. Some monofunctional acrylates have shown positive results in in vitro genotoxicity assays, such as the mouse lymphoma assay, often through a clastogenic (chromosome-breaking) mechanism.[6] However, many of these in vitro positive results are not replicated in in vivo studies. This discrepancy is often attributed to rapid detoxification mechanisms in the whole animal.

For multifunctional acrylates, the potential for genotoxicity is a key consideration due to their high reactivity. Some studies on multifunctional acrylates have indicated a lack of significant genotoxic or carcinogenic response.[12] However, due to the structural alerts for reactivity, a thorough evaluation is necessary.

Recommended Genotoxicity Testing Strategy

A standard battery of in vitro genotoxicity tests is recommended to assess the potential of 1,3-propanediol diacrylate to induce gene mutations and chromosomal damage.

-

Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations. While many simple acrylates are negative in the Ames test, it remains a fundamental screening tool.

-

In Vitro Micronucleus Assay (OECD TG 487): This assay is used to detect both clastogenic and aneugenic (whole chromosome loss or gain) effects in mammalian cells. This is a particularly relevant assay for acrylates, as some have been shown to be clastogenic in vitro.[13][14]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).

-

Exposure: Treat the cells with a range of concentrations of 1,3-propanediol diacrylate, both with and without an exogenous metabolic activation system (S9 mix). Include appropriate negative and positive controls.

-

Treatment Duration: A short treatment (e.g., 3-6 hours) followed by a recovery period, and a longer treatment without recovery (e.g., 24 hours) are typically performed.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleate stage, which allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-related increase compared to the negative control.

Other Toxicological Endpoints

Acute Toxicity

Based on data for structurally similar diacrylates, 1,3-propanediol diacrylate is expected to have low acute toxicity via the oral and dermal routes. For example, the oral LD50 for oxybis(methyl-2,1-ethanediyl) diacrylate in rats is reported to be 3530 mg/kg and 4626 mg/kg, and the dermal LD50 in rabbits is >2000 mg/kg.[15] It is important to distinguish this from 1,3-propanediol, which has a very low acute toxicity profile (oral LD50 in rats >10,000 mg/kg).[16][17]

Irritation

While skin sensitization is the primary concern, direct skin and eye contact with undiluted 1,3-propanediol diacrylate may cause irritation. Multifunctional acrylates are known to be skin and eye contact hazards.

Inhalation Toxicity

Reproductive and Developmental Toxicity

Studies on various acrylates have generally not shown them to be selective reproductive or developmental toxicants.[16][20][21] Developmental effects, when observed, typically occur at exposure levels that also cause maternal toxicity.

Risk Management and Safe Handling

Given the anticipated toxicological profile of 1,3-propanediol diacrylate, particularly its potential as a skin sensitizer, the following handling precautions are recommended for research and laboratory settings:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: Wear a lab coat to prevent skin contact.

-

-

Hygiene: Avoid direct contact with the skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spill Management: Have appropriate spill cleanup materials readily available.

Conclusion

1,3-Propanediol diacrylate, as a multifunctional acrylate, should be regarded as a potential skin sensitizer. The primary mechanism of toxicity is through Michael addition to skin proteins, leading to haptenation and an immune response. While specific quantitative toxicological data for this compound are limited in the public domain, a weight-of-evidence approach based on structurally related acrylates suggests a profile of low acute systemic toxicity but a significant potential for skin sensitization and possible skin and eye irritation. Genotoxicity, while less likely to be a concern in vivo, should be assessed through a standard in vitro battery of tests.

For professionals in research and drug development, a thorough understanding of these potential hazards is essential for implementing appropriate safety measures to minimize exposure and ensure a safe working environment.

References

-

Aleksic, M., et al. (2020). Proteomic analysis of haptenation by skin sensitisers: Diphencyprone and ethyl acrylate. Toxicology in Vitro, 62, 104697. [Link]

-

ECHA (European Chemicals Agency). Acute Toxicity: dermal - Registration Dossier for Octanoic acid, 1,1'-(1,3-propanediyl) ester. [Link]

-

Parkinson, E., et al. (2020). Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology, 33(7), 1635-1648. [Link]

-

Federal Register. (2013). 1,3-Propanediol; Exemptions From the Requirement of a Tolerance. Federal Register, 78(113), 35144-35148. [Link]

-

Aleksic, M., et al. (2018). Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology, 31(11), 1139-1147. [Link]

-

ECHA (European Chemicals Agency). Acute Toxicity: dermal - Registration Dossier. [Link]

-

Covestro. (n.d.). NeoRad P-11 Safety Data Sheet. [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylates and Skin Sensitization. [Link]

-

Roberts, D. W., et al. (2021). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across. Current Research in Toxicology, 2, 53-63. [Link]

-

ECHA (European Chemicals Agency). (n.d.). Brief Profile. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. [Link]

-

ECHA (European Chemicals Agency). Propane-1,3-diol - Registration Dossier. [Link]

-

Schultz, T. W., & Cronin, M. T. (1999). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. SAR and QSAR in Environmental Research, 10(2-3), 239-247. [Link]

-

ECHA (European Chemicals Agency). Oxybis(methyl-2,1-ethanediyl) diacrylate - Registration Dossier. [Link]

-

Creton, S., et al. (2010). Developing a Framework for the Quantitative Risk Characterization of Dermal Sensitizers in the Workplace. Journal of Occupational and Environmental Hygiene, 7(11), 642-652. [Link]

-

Warheit, D. B., et al. (2005). Inhalation toxicity of 1,3-propanediol in the rat. Inhalation Toxicology, 17(9), 487-493. [Link]

-

Enoch, S. J., et al. (2008). Quantitative and mechanistic read across for predicting the skin sensitization potential of alkenes acting via Michael addition. Chemical Research in Toxicology, 21(2), 513-520. [Link]

-

Chipinda, I., et al. (2011). Michael addition reaction for ethyl cyanoacrylate. ResearchGate. [Link]

-

National Toxicology Program. (2010). Using the LLNA to Categorize Strong Skin Sensitizers. [Link]

-

Kiec-Swierczynska, M., et al. (2020). Acrylates as a significant cause of allergic contact dermatitis: new sources of exposure. Postepy Dermatologii i Alergologii, 37(5), 664-669. [Link]

-

Avci, M., & Hoyle, C. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194. [Link]

-

ECETOC. (2009). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. ECETOC Technical Report No. 108. [Link]

-

RIVM. (2009). Effects of prolonged exposure to skin sensitizers in concentrations below the EC3 value. RIVM Letter report 340300005. [Link]

-

Parkinson, E., et al. (2018). Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome. Toxicological Sciences, 161(2), 309-322. [Link]

-

PubChem. (n.d.). 1,3-Propanediol dicaprylate. [Link]

-

Gingell, R., et al. (2001). Subchronic Toxicity Study of 1,3-Propanediol Administered Orally to Rats. International Journal of Toxicology, 20(4), 223-229. [Link]

-

Elespuru, R., et al. (2018). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. Frontiers in Toxicology, 3, 762291. [Link]

-

Fowler, P., et al. (2012). Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 742(1-2), 11-25. [Link]

-

Rodrigues, M. A., et al. (2021). The in vitro micronucleus assay using imaging flow cytometry and deep learning. Scientific Reports, 11(1), 10526. [Link]

-

Kramp, K., et al. (2020). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. Toxics, 8(4), 97. [Link]

-

National Toxicology Program. (n.d.). Ames-Positives. [Link]

-

Ranaldi, R., et al. (1999). Micronucleus induction in somatic cells of mice as evaluated after 1,3-butadiene inhalation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 55-62. [Link]

-

Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1168019. [Link]

-

NIST. (n.d.). 1,3-Propanediol, diacetate. NIST Chemistry WebBook. [Link]

-

CORESTA. (2019). Technical Report: Ames Assay Inter-Laboratory Proficiency Study 2019. [Link]

-

Wikipedia. (n.d.). 1,3-Propanediol. [Link]

Sources

- 1. Propane-1,3-diyl Diacrylate | 24493-53-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]

- 7. Quantitative and mechanistic read across for predicting the skin sensitization potential of alkenes acting via Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vitro micronucleus assay using imaging flow cytometry and deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. rivm.nl [rivm.nl]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. echa.europa.eu [echa.europa.eu]

- 16. Federal Register :: 1,3-Propanediol; Exemptions From the Requirement of a Tolerance [federalregister.gov]

- 17. theformulatorshop.com [theformulatorshop.com]

- 18. Proteomic analysis of haptenation by skin sensitisers: Diphencyprone and ethyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. echa.europa.eu [echa.europa.eu]

- 21. pubs.acs.org [pubs.acs.org]

1,3-Propanediol diacrylate CAS number and molecular formula

An In-Depth Technical Guide to 1,3-Propanediol Diacrylate for Researchers and Drug Development Professionals

Introduction

1,3-Propanediol diacrylate (PDDA) is a difunctional acrylic monomer that serves as a critical building block in polymer science. Its structure, featuring two acrylate groups connected by a three-carbon propyl chain, allows it to act as an efficient cross-linking agent, forming three-dimensional polymer networks upon polymerization.[1] This capability is fundamental to the production of a wide array of materials with tailored mechanical properties, chemical resistance, and thermal stability.[1] For researchers and professionals in drug development, PDDA and similar diacrylates are of particular interest for their application in creating biocompatible hydrogels and other polymeric matrices for controlled drug delivery, tissue engineering, and advanced coatings.[][3][4] This guide provides a comprehensive overview of PDDA, from its fundamental chemical properties and synthesis to its polymerization behavior and applications, with a focus on methodologies relevant to the scientific research community.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a monomer's fundamental properties is essential for its effective application in polymer synthesis and material design.

Chemical Identity

-

Chemical Name: 1,3-Propanediol diacrylate[5]

-

Synonyms: Propane-1,3-diyl diacrylate, Trimethylene glycol diacrylate, 1,3-Propylene glycol diacrylate[][5]

Molecular Structure

Caption: Chemical structure of 1,3-Propanediol diacrylate.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of 1,3-propanediol diacrylate, which are crucial for determining reaction conditions, solvent selection, and final polymer characteristics.

| Property | Value | Source |

| Molecular Weight | 184.19 g/mol | [][6] |

| Density | 1.057 g/cm³ | [][5] |

| Boiling Point | 113-120 °C @ 11 Torr | [5] |

| Flash Point | 113.8 °C (closed cup) | [5] |

| Refractive Index | 1.449 | [5] |

| Vapor Pressure | 0.0327 mmHg at 25°C | [5] |

| Appearance | Colorless to Light Yellow Liquid | [8] |

Part 2: Synthesis and Polymerization Mechanisms

Synthesis Routes

The industrial synthesis of 1,3-propanediol diacrylate is typically achieved through the direct esterification of 1,3-propanediol with acrylic acid.[1] In this reaction, the two hydroxyl (-OH) groups of the propanediol molecule react with the carboxylic acid (-COOH) groups of two acrylic acid molecules, forming ester linkages and releasing water as a byproduct.[1]

An important consideration for sustainability and green chemistry is the synthesis of the 1,3-propanediol precursor.[9] Traditionally derived from petroleum-based feedstocks, 1,3-propanediol can now be produced through the microbial fermentation of renewable resources like glycerol, a byproduct of biodiesel production.[1][9] This bio-based route offers a more environmentally friendly pathway to this versatile monomer.[1]

Mechanism of Free-Radical Photopolymerization

1,3-Propanediol diacrylate readily undergoes free-radical polymerization. This process is most commonly initiated by ultraviolet (UV) light in the presence of a photoinitiator, a molecule that absorbs photons and cleaves to form reactive radical species.[10][11] The process is exceptionally rapid and can be performed at ambient temperature, making it ideal for applications involving sensitive substrates or bioactive molecules.[1][11]

The polymerization proceeds via three main stages:

-

Initiation: The photoinitiator absorbs UV energy and decomposes into free radicals. These highly reactive radicals then attack the carbon-carbon double bond of an acrylate group, transferring the radical to the monomer and initiating a polymer chain.

-

Propagation: The newly formed monomer radical attacks another PDDA molecule, adding it to the growing chain. Because PDDA is difunctional, the growing polymer chains can become cross-linked, leading to the formation of a 3D network.

-

Termination: The reaction ceases when two growing radical chains combine (combination) or when a radical abstracts a hydrogen atom from another molecule (disproportionation).

Caption: Mechanism of UV-initiated free-radical polymerization.

Part 3: Application in Hydrogel-Based Drug Delivery Systems

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[4][12] Their unique properties, including high water content, biocompatibility, and tunable physical characteristics, make them excellent candidates for drug delivery systems.[13][14] PDDA is an effective cross-linker for synthesizing hydrogels, where the density of cross-links can be controlled to modulate the hydrogel's swelling behavior, mechanical strength, and, critically, its drug release profile.[3]

The cross-linked network of a PDDA-based hydrogel acts as a matrix to physically entrap drug molecules. Release can occur through diffusion of the drug out of the swollen network or as the polymer matrix itself degrades over time (if biodegradable linkages are incorporated).

Experimental Protocol: UV-Photopolymerization of a PDDA-Based Hydrogel for Drug Encapsulation

This protocol provides a generalized, self-validating methodology for fabricating a drug-loaded hydrogel. The causality behind each step is explained to ensure scientific integrity and reproducibility.

1. Precursor Solution Preparation:

-

Step 1.1: In a light-protected vessel (e.g., an amber vial), dissolve the desired amount of a primary monomer (e.g., Poly(ethylene glycol) methyl ether acrylate for hydrophilicity) in a biocompatible solvent (e.g., phosphate-buffered saline, PBS).

-

Rationale: The primary monomer forms the bulk of the hydrogel network. Using a solvent like PBS ensures physiological compatibility for subsequent cell or drug studies. Light protection is critical to prevent premature polymerization.

-

-

Step 1.2: Add 1,3-Propanediol diacrylate (PDDA) as the cross-linking agent. The concentration of PDDA (e.g., 1-10 mol% relative to the primary monomer) is a critical parameter.

-

Rationale: The PDDA concentration directly controls the cross-link density. Higher concentrations yield a tighter network, resulting in lower swelling, increased mechanical stiffness, and slower drug diffusion. This step is the primary control point for tuning the material's properties.

-

-

Step 1.3: Add a water-soluble photoinitiator (e.g., Irgacure 2959) at a low concentration (e.g., 0.05-0.5 wt%). Stir the solution in the dark until the initiator is fully dissolved.

-

Rationale: The photoinitiator is essential for initiating polymerization upon UV exposure. The concentration must be optimized; too little results in incomplete curing, while too much can lead to cytotoxicity.

-

-

Step 1.4: Dissolve the therapeutic agent (drug) into the precursor solution. Ensure the drug is stable under the subsequent UV exposure conditions.

-

Rationale: This step physically entraps the drug within the polymer network as it forms. A control experiment without the drug should be run in parallel to validate that the drug itself does not inhibit polymerization.

-

2. Hydrogel Curing:

-

Step 2.1: Pipette the precursor solution into a mold of the desired shape (e.g., between two glass slides separated by a silicone spacer of defined thickness).

-

Rationale: The mold defines the final geometry of the hydrogel. The thickness is critical as it affects both UV light penetration and diffusion distances for drug release.

-

-

Step 2.2: Expose the mold to a UV light source (e.g., 365 nm) of a known intensity for a specific duration.

-

Rationale: The UV dose (intensity × time) determines the extent of the polymerization reaction. The degree of conversion can be monitored using techniques like FTIR spectroscopy by observing the disappearance of the acrylate C=C bond peak around 810 cm⁻¹.[9][15] This provides a quantitative measure of curing efficiency, ensuring the protocol is self-validating.

-

3. Post-Curing Purification and Characterization:

-

Step 3.1: Carefully remove the cured hydrogel from the mold.

-

Step 3.2: Immerse the hydrogel in a large volume of PBS for 24-48 hours, with periodic changes of the buffer.

-

Rationale: This crucial step removes any unreacted monomer, residual photoinitiator, and non-entrapped drug, which could be cytotoxic or confound release studies. The amount of drug in the washing buffer can be measured to determine the encapsulation efficiency.

-

-

Step 3.3: Characterize the hydrogel's properties (e.g., swelling ratio, mechanical strength, and drug release profile) using standard analytical techniques.

Caption: Experimental workflow for hydrogel synthesis and drug loading.

Part 4: Safety and Handling

While 1,3-propanediol itself has low toxicity, acrylic monomers like PDDA require careful handling due to their potential to cause irritation and sensitization.[16]

Hazard Summary

Based on data for acrylates, the primary hazards include:

| Hazard | Description | Precautionary Measures | Source |

| Skin Irritation | May cause skin irritation upon direct contact. | Wear nitrile gloves and a lab coat. Avoid prolonged or repeated contact. | |

| Eye Irritation | Can cause serious eye irritation. | Wear safety glasses or goggles. | |

| Allergic Skin Reaction | May cause an allergic skin reaction (sensitization). | Contaminated work clothing should not be allowed out of the workplace. | |

| Respiratory Irritation | Vapors or mists may cause respiratory tract irritation. | Use only in a well-ventilated area or in a fume hood. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[17][18]

-

Ventilation: Handle the monomer in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[17]

-

Storage: Store 1,3-propanediol diacrylate in a cool, dark place, tightly sealed, and away from heat or ignition sources. It is often supplied with an inhibitor (like MEHQ) to prevent spontaneous polymerization.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

1,3-Propanediol diacrylate is a versatile cross-linking monomer with significant utility in the development of advanced materials. For researchers in the pharmaceutical and biomedical fields, its ability to form robust, biocompatible hydrogels via rapid and controllable photopolymerization processes offers a powerful platform for designing sophisticated drug delivery systems. A thorough understanding of its chemical properties, polymerization kinetics, and safe handling practices is paramount to leveraging its full potential in creating innovative therapeutic technologies.

References

-

NIST. (n.d.). 1,3-Propanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Urethane Acrylate Resin Based on 1,3-Propanediol for Coating Applications. Retrieved from [Link]

-

Springchem. (n.d.). Safety Overview Of 1,3 propanediol. Retrieved from [Link]

-

AHB Global. (2025). What are the uses of 1,3-propanediol?. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Propanediol. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (2021). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. PMC. Retrieved from [Link]

-

ResearchGate. (2021). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. Retrieved from [Link]

-

Semantic Scholar. (1999). Kinetic investigations on the UV-induced photopolymerization of a diacrylate by time-resolved FTIR spectroscopy. Retrieved from [Link]

-

RadTech. (2004). UV Induced Frontal Polymerization of (Meth)Acrylates. Retrieved from [Link]

-

MDPI. (n.d.). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Retrieved from [Link]

-

Pharma Journals. (2023). Hydrogel as a Drug Delivery System. Retrieved from [Link]

- Google Patents. (1996). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.

-

National Institutes of Health. (n.d.). Emerging Fabrication Strategies of Hydrogels and Its Applications. PMC. Retrieved from [Link]

-

RadTech. (n.d.). Self-Initiation of Photopolymerization Reactions. Retrieved from [Link]

-

MDPI. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. Retrieved from [Link]

-

Naresuan University Journal. (2024). Comparison of Physical Properties of Coatings on Paper Substrate after Curing by UV and Electron Beam. Retrieved from [Link]

Sources

- 1. 1,3-Propanediol diacrylate | 24493-53-6 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 5. echemi.com [echemi.com]

- 6. 24493-53-6 CAS MSDS (1,3-PROPANEDIOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,3-PROPANEDIOL DIACRYLATE | 24493-53-6 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. radtech.org [radtech.org]

- 11. mdpi.com [mdpi.com]

- 12. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emerging Fabrication Strategies of Hydrogels and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 16. News - Safety Overview Of 1,3 propanediol [sprchemical.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. theformulatorshop.com [theformulatorshop.com]

An In-depth Technical Guide on the Health and Safety Considerations for Handling 1,3-Propanediol Diacrylate

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with 1,3-propanediol diacrylate. The following sections detail the inherent hazards, establish robust handling protocols, and outline emergency procedures to ensure a safe laboratory environment.

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity Profile

1,3-Propanediol diacrylate is a difunctional acrylate monomer utilized in various applications, including the synthesis of polymers for drug delivery systems and medical devices.[1][] Its utility stems from its ability to form crosslinked networks upon polymerization. However, the very reactivity that makes it valuable also presents significant safety challenges.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 24493-53-6 | [3][4][5] |

| Molecular Formula | C9H12O4 | [][4] |

| Molecular Weight | 184.19 g/mol | [][4] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 113-120 °C @ 11 Torr | [4] |

| Flash Point | 113.8 °C | [4] |

| Density | 1.057 g/cm³ | [][4] |

A critical aspect of acrylate monomer safety is the prevention of unintended polymerization.[7] This can be a rapid, exothermic reaction, generating significant heat and pressure that may lead to container rupture.[7] To mitigate this, 1,3-propanediol diacrylate is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).[8] The efficacy of these inhibitors is dependent on the presence of dissolved oxygen.[9] Therefore, it is imperative to store the monomer under an air headspace and avoid inert gas blanketing.[1][9]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 1,3-propanediol diacrylate are skin and eye irritation, skin sensitization, and respiratory irritation. All multifunctional acrylates have the potential to cause skin disorders and sensitization.[1]

Routes of Exposure and Health Effects:

-

Skin Contact: Direct contact can cause skin irritation and, with repeated exposure, may lead to allergic contact dermatitis.[1] Acrylate monomers are known skin sensitizers, meaning that after an initial exposure, subsequent contact, even with very small amounts, can trigger a more severe allergic reaction.[1][10] The material can be harmful if absorbed through the skin and may cause chemical burns.[1] It is crucial to prevent contact with open cuts or abraded skin, as this can allow entry into the bloodstream and lead to systemic effects.[1][11]

-

Eye Contact: Direct contact with the eyes can cause serious irritation or damage.[1] Vapors and mists can also be extremely irritating.[1]

-

Inhalation: Inhalation of vapors or mists may cause respiratory irritation.[1] While normal handling is not expected to generate harmful concentrations, heating the material can increase vapor production.[1]

-

Ingestion: Accidental ingestion can be seriously damaging to health and may cause chemical burns in the mouth and gastrointestinal tract.[1]

Visualization of Hazard Recognition:

Caption: Key hazards of 1,3-propanediol diacrylate.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of 1,3-propanediol diacrylate should be conducted in a well-ventilated area.[1][12] A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Hand Protection: Standard latex or vinyl gloves are not sufficient as acrylate monomers can penetrate them within minutes.[10][13] Nitrile gloves offer better protection, and double-gloving is recommended for extended tasks.[10][13] Always inspect gloves for any signs of degradation or puncture before use.

-

Eye and Face Protection: Chemical safety goggles are required at all times.[12] When there is a risk of splashing, a face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against splashes. Ensure that street clothes are not exposed. Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

-

Respiratory Protection: In situations where ventilation is inadequate or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Hierarchy of Controls Diagram:

Caption: Hierarchy of controls for minimizing exposure.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and ensuring the stability of the chemical.

Handling Procedures:

-

Preparation: Before beginning work, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm the location and functionality of safety equipment.

-

Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use only compatible containers for transfer and short-term storage.

-

Heating: Avoid heating 1,3-propanediol diacrylate unless absolutely necessary for a specific protocol. If heating is required, it must be done with extreme caution in a well-ventilated fume hood, using a controlled heating source like a water bath, and never an open flame.

-

Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Storage Requirements:

-

Temperature: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[1] Storage temperatures should be maintained to prevent both freezing and overheating, which can affect inhibitor stability.[7]

-

Inhibitor and Oxygen: As previously mentioned, the inhibitor requires oxygen to be effective.[9] Ensure containers are not completely full to allow for an air headspace.[1] Do not store under an inert atmosphere.[9]

-

Container Integrity: Keep containers tightly sealed when not in use.[1] Regularly inspect containers for any signs of damage or leaks.[1]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, bases, and polymerization initiators (e.g., peroxides, radical initiators).[6]

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[1] Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.[1]

Spill Response Protocol:

-

Evacuate and Alert: Clear the immediate area of all personnel.[1] Alert others in the vicinity and your laboratory supervisor.

-

Assess the Spill: From a safe distance, determine the extent of the spill and if there is any immediate fire hazard.

-

Containment (for minor spills): If the spill is small and you are trained to do so, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a suitable, labeled container for hazardous waste disposal.[1][15]

-

Decontamination: Clean the spill area with soap and water.

-

Major Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[1]

Emergency Workflow Diagram:

Caption: Workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing 1,3-propanediol diacrylate, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste. Collect these materials in clearly labeled, sealed containers. Dispose of the waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[14]

References

- Gantrade. (n.d.). Key Facts about Acrylate Monomers.

- WeCutUgly. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know.

- Santa Cruz Biotechnology, Inc. (n.d.). 1,3-Butanediol diacrylate Safety Data Sheet.

- Modern Age Plastics Inc. (n.d.). Acrylic Personal Protective Equipment (PPE) Fabrication.

- DermNet. (n.d.). Allergy to acrylates.

- Hourglass International, Inc. (2012, August 22). Acrylates in the Dental Office – Hazards and Hand Protection.

- Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Safe Handling Manuals.

- European Basic Acrylic Monomer Group. (n.d.). The DO'S and DON'TS for the safe use of Acrylic Acid and Acrylate Esters.

- Thermo Fisher Scientific. (2009, September 23). Safety Data Sheet - 1,3-Propanediol.

- CEFIC. (2020, June 23). Safe transport of acrylic monomers. YouTube.

- TCI Chemicals. (n.d.). Propane-1,3-diyl Diacrylate (stabilized with MEHQ).

- Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters.

- ChemicalBook. (n.d.). 1,3-PROPANEDIOL DIACRYLATE | 24493-53-6.

- ECHEMI. (n.d.). 1,3-Propanediol diacrylate.

- ChemicalBook. (n.d.). 24493-53-6(1,3-PROPANEDIOL DIACRYLATE) Product Description.

- ECHEMI. (n.d.). 1,3-Propanediol SDS, 504-63-2 Safety Data Sheets.

- BOC Sciences. (n.d.). CAS 24493-53-6 1,3-Propanediol diacrylate.

- AHB Global. (2025, July 10). Is 1,3-propanediol good or bad for you?.

- Chem Service. (2016, January 29). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 1,3-Propanediol Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 1,3-Propanediol dicaprylate. PubChem.

- The Formulator Shop. (n.d.). 1,3-Propanediol - Safety Data Sheet.

- Carl ROTH. (2024, September 18). Safety Data Sheet: 1,3-Propanediol.

- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol.

- DuPont Tate & Lyle BioProducts. (2012, November 1). 1,3-Propanediol - Product Safety Summary Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Propanediol, 98%.

- Sigma-Aldrich. (n.d.). 1,3-Butanediol diacrylate 98%.

- ChemicalBook. (2025, December 27). 1,3-Propanediol - Safety Data Sheet.

- LookChem. (n.d.). Safety Overview Of 1,3 propanediol.

- Warheit, D. B., et al. (2005). Inhalation toxicity of 1,3-propanediol in the rat. Inhalation Toxicology, 17(9), 487-493.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 3. 1,3-PROPANEDIOL DIACRYLATE | 24493-53-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 24493-53-6 CAS MSDS (1,3-PROPANEDIOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. gantrade.com [gantrade.com]

- 8. Propane-1,3-diyl Diacrylate | 24493-53-6 | TCI AMERICA [tcichemicals.com]

- 9. petrochemistry.eu [petrochemistry.eu]

- 10. dermnetnz.org [dermnetnz.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. acmeplastics.com [acmeplastics.com]

- 13. hourglass-intl.com [hourglass-intl.com]

- 14. theformulatorshop.com [theformulatorshop.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Applications of 1,3-Propanediol Diacrylate

Foreword: The Versatility of a Crosslinking Workhorse

In the landscape of polymer chemistry and material science, 1,3-Propanediol diacrylate (PDDA) emerges as a pivotal yet often under-recognized difunctional monomer. Its true significance lies in its role as a versatile crosslinking agent, a molecular bridge that transforms liquid resins into solid, three-dimensional polymeric networks. This transformation is the bedrock of numerous advanced applications, from the controlled release of therapeutics to the intricate fabrication of tissues and the rapid prototyping of complex devices.

This guide is conceived for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a mere catalog of applications but a deep dive into the fundamental principles governing the use of PDDA. We will explore the causality behind experimental choices, the inherent self-validating nature of well-designed protocols, and the authoritative science that underpins our understanding of this remarkable molecule. Our journey will take us from the synthesis of PDDA-based materials to their cutting-edge applications, all while maintaining a steadfast commitment to scientific integrity and practical insight.

I. The Foundation: Understanding 1,3-Propanediol Diacrylate

1,3-Propanediol diacrylate is an ester of 1,3-propanediol and acrylic acid. Its molecular structure, featuring two terminal acrylate groups, is the key to its functionality. These acrylate groups are susceptible to free-radical polymerization, a chain reaction initiated by energy sources such as ultraviolet (UV) light or heat in the presence of a suitable initiator. This process allows for the rapid and efficient formation of a crosslinked polymer network.

Synthesis and Purification: From Precursors to a Pure Monomer

The synthesis of 1,3-Propanediol diacrylate is typically achieved through the esterification of 1,3-propanediol with acrylic acid or its derivatives, such as acryloyl chloride.

A. Synthesis from 1,3-Propanediol and Acrylic Acid: This is a common and direct method. The reaction involves heating the two reactants in the presence of an acid catalyst and an inhibitor to prevent premature polymerization of the acrylate groups. Water is removed as the reaction proceeds to drive the equilibrium towards the formation of the diacrylate ester.

B. Synthesis via Acryloyl Chloride: A more reactive approach involves the use of acryloyl chloride, which readily reacts with the hydroxyl groups of 1,3-propanediol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.